![molecular formula C10H16O5S B6610616 methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate CAS No. 2866318-33-2](/img/structure/B6610616.png)
methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate, also known as methyl-MSM, is an organosulfur compound with a wide range of applications in the scientific and medical fields. It is a naturally occurring compound found in a variety of plant and animal tissues. It is a highly reactive and versatile molecule that can be used in a variety of ways. It has been studied for its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, it has been investigated for its potential role in cancer prevention and treatment.
Mecanismo De Acción
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. It is thought to act by decreasing the production of pro-inflammatory cytokines, which are molecules that can cause inflammation. It is also thought to reduce the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells. In addition, it is thought to reduce the activity of certain enzymes that can contribute to inflammation.
Biochemical and Physiological Effects
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the activity of certain enzymes that can contribute to inflammation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can cause inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments has several advantages. It is a highly reactive and versatile molecule that can be used in a variety of reactions. In addition, it is a naturally occurring compound that is widely available. However, it is also important to note that this compound can be toxic if used in high concentrations. Therefore, it is important to use it in the correct concentration and to follow safety protocols when handling it.
Direcciones Futuras
The potential applications of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate are still being explored. Some possible future directions include further research into its potential role in cancer prevention and treatment, as well as its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, further research into its potential use as a reagent in organic synthesis and as a catalyst in a variety of reactions is warranted. Finally, further research into the safety and toxicity of this compound is needed.
Métodos De Síntesis
Methyl-MSM can be synthesized through a variety of methods. The most common method is the reaction of methyl methanesulfonate with an alkanol in the presence of an acid catalyst. This reaction produces a mixture of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate and water. Other methods of synthesis include the oxidation of dimethyl sulfoxide with hydrogen peroxide, and the reaction of methyl methanesulfonate with an alkyl halide in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Methyl-MSM has been studied extensively for its potential applications in the scientific and medical fields. In the medical field, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. It has been shown to reduce inflammation in animal models, and has been studied for its potential role in the prevention and treatment of cancer. In the scientific field, methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions.
Propiedades
IUPAC Name |
methyl 1-(methylsulfonyloxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5S/c1-14-9(11)8-3-7-4-10(8,5-7)6-15-16(2,12)13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGUYAISBZLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

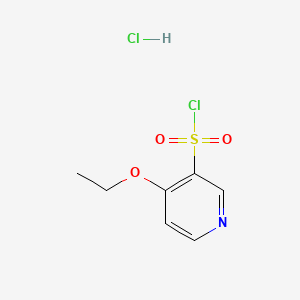
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)
amine hydrochloride](/img/structure/B6610553.png)
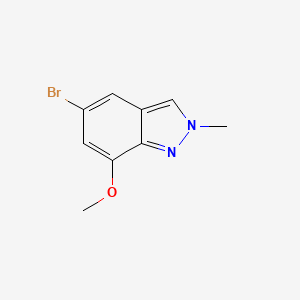
![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![6-tert-butyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6610569.png)
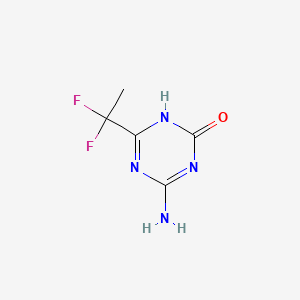
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)
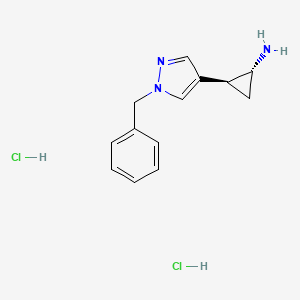
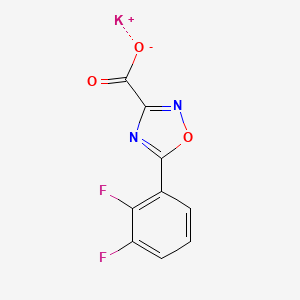
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
